2,2,4,4-Tetramethylpentan-3-ol
CAS No.: 14609-79-1
Cat. No.: VC20979496
Molecular Formula: C9H20O
Molecular Weight: 144.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14609-79-1 |
---|---|
Molecular Formula | C9H20O |
Molecular Weight | 144.25 g/mol |
IUPAC Name | 2,2,4,4-tetramethylpentan-3-ol |
Standard InChI | InChI=1S/C9H20O/c1-8(2,3)7(10)9(4,5)6/h7,10H,1-6H3 |
Standard InChI Key | WFJSIIHYYLHRHB-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(C(C)(C)C)O |
Canonical SMILES | CC(C)(C)C(C(C)(C)C)O |
Introduction
Parameter | Value |
---|---|
IUPAC Name | 2,2,4,4-tetramethylpentan-3-ol |
CAS Registry Number | 14609-79-1 |
Molecular Formula | C₉H₂₀O |
Molecular Weight | 144.2545 g/mol |
InChI | InChI=1S/C9H20O/c1-8(2,3)7(10)9(4,5)6/h7,10H,1-6H3 |
InChI Key | WFJSIIHYYLHRHB-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(C(C)(C)C)O |
Table 1: Chemical identification parameters for 2,2,4,4-tetramethylpentan-3-ol
Structural Characteristics
2,2,4,4-Tetramethylpentan-3-ol possesses a highly distinctive molecular architecture characterized by extreme steric congestion around the hydroxyl-bearing carbon. The structural arrangement consists of two tert-butyl groups attached to the central carbon that bears the hydroxyl group, creating a molecular environment with significant steric hindrance.
Molecular Structure
The molecular structure features a central carbon (C-3) bonded to a hydroxyl group and two quaternary carbons (C-2 and C-4), each bearing three methyl groups. This arrangement creates a highly congested environment around the hydroxyl group, which significantly impacts the compound's physical properties and chemical reactivity. X-ray crystallography studies of related compounds suggest that the hydroxyl groups can adopt specific orientations to minimize steric interactions .
Spectroscopic Features
A notable spectroscopic characteristic of 2,2,4,4-tetramethylpentan-3-ol is the absence of typical intermolecular hydrogen bonding patterns observed in most alcohols. Infrared spectroscopy reveals that the compound exhibits no broad OH absorption bands typically associated with hydrogen-bonded alcohols, a direct consequence of the steric shielding of the hydroxyl group by the surrounding methyl groups . This feature distinguishes it from less hindered alcohols and contributes to its unique chemical behavior.
Physical Properties
The physical properties of 2,2,4,4-tetramethylpentan-3-ol are significantly influenced by its highly branched structure and the steric hindrance around the hydroxyl group.
Thermodynamic Properties
The compound exhibits distinctive thermodynamic characteristics that reflect its unique molecular structure:
Property | Value | Conditions |
---|---|---|
Vaporization Enthalpy (ΔHvap) | 1.9 kJ/mol | 263 K |
Fusion Enthalpy (ΔHfus) | 7.3 kJ/mol | 322 K |
Table 2: Thermodynamic properties of 2,2,4,4-tetramethylpentan-3-ol
Comparative Physical Properties
The unique structure of 2,2,4,4-tetramethylpentan-3-ol results in physical properties that differ substantially from those of structurally similar compounds:
Compound | Molecular Formula | ΔHvap (kJ/mol) | Boiling Point (°C) |
---|---|---|---|
2,2,4,4-Tetramethylpentan-3-ol | C₉H₂₀O | 1.9 (263 K) | Not reported |
Di-tert-butylmethanol | C₉H₂₀O | 62.7 (298 K) | ~180 (estimated) |
3,4,4-Trimethyl-3-pentanol | C₈H₁₈O | Not reported | 152–156 |
Table 3: Comparative physical properties with structurally similar compounds
The significantly lower vaporization enthalpy of 2,2,4,4-tetramethylpentan-3-ol compared to di-tert-butylmethanol suggests fundamental differences in intermolecular interactions, likely due to the specific steric arrangement of the methyl groups.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2,2,4,4-tetramethylpentan-3-ol, with approaches typically leveraging either reduction of the corresponding ketone or nucleophilic addition to suitable precursors.
Reduction of 2,2,4,4-tetramethylpentan-3-one
A common synthetic approach involves the reduction of 2,2,4,4-tetramethylpentan-3-one (also known as hexamethylacetone) using appropriate reducing agents:
Reducing Agent | Solvent/Conditions | Expected Yield | Notes |
---|---|---|---|
Sodium borohydride (NaBH₄) | Methanol or THF, 0-25°C | Moderate to high | Milder conditions, selective reduction |
Lithium aluminum hydride (LiAlH₄) | THF, -78 to 25°C | High | Stronger reducing agent, requires careful handling |
Catalytic hydrogenation (Pd/C) | Hydrogen gas, high pressure | High | Industrial scale method, requires specialized equipment |
Table 4: Reduction methods for synthesizing 2,2,4,4-tetramethylpentan-3-ol
The reduction reaction mechanism involves nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation of the resulting alkoxide to form the alcohol.
Organolithium Addition Method
Another significant synthetic route involves the reaction of organolithium reagents with appropriate precursors. A specific example from the literature details the use of tert-butyllithium in the synthesis of a related compound:
"To the cold solution tBuLi (1.7 M in pentane, 6.4 mL, 10.8 mmol) was added dropwise and the resulting solution was stirred for 4 h. This reaction mixture was then transferred to a round-bottom flask containing hexamethylacetone (8.7 ml, 5 mmol) in 20 mL of hexane and stirred for 24 h."
This synthetic approach was reported to yield the desired product at 35% after purification by column chromatography, demonstrating the viability of organolithium chemistry for preparing highly hindered alcohols despite moderate yields.
Chemical Reactivity
The chemical reactivity of 2,2,4,4-tetramethylpentan-3-ol is profoundly influenced by the steric congestion around the hydroxyl group, which affects both the rate and selectivity of various transformations.
Oxidation Reactions
2,2,4,4-Tetramethylpentan-3-ol undergoes oxidation to form 2,2,4,4-tetramethylpentan-3-one (hexamethylacetone) when treated with appropriate oxidizing agents:
Oxidizing Agent | Solvent/Conditions | Product | Expected Yield |
---|---|---|---|
CrO₃ (chromium trioxide) | Acetic acid (CH₃COOH) | 2,2,4,4-Tetramethylpentan-3-one | High |
KMnO₄ (potassium permanganate) | Alkaline aqueous medium | 2,2,4,4-Tetramethylpentan-3-one | Moderate |
Table 5: Oxidation reactions of 2,2,4,4-tetramethylpentan-3-ol
The oxidation mechanism typically proceeds via deprotonation of the hydroxyl group followed by hydride transfer to the oxidizing agent. The steric hindrance from the surrounding tert-butyl groups significantly slows this reaction compared to less hindered alcohols, requiring stronger oxidation conditions.
Substitution and Elimination Reactions
Due to its tertiary nature and extreme steric hindrance, 2,2,4,4-tetramethylpentan-3-ol demonstrates distinctive behavior in substitution and elimination reactions:
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SN1 reactions are generally favored over SN2 due to the tertiary nature of the alcohol
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Elimination reactions (E1 and E2) are often competitive with substitution
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The steric bulk significantly increases activation energies for all reaction pathways
Research indicates that transition states in both substitution and oxidation reactions are destabilized by non-bonded interactions between the tert-butyl groups, leading to higher activation energies compared to less hindered alcohols.
Hydrogen Bonding Characteristics
A particularly noteworthy feature of 2,2,4,4-tetramethylpentan-3-ol is the absence of conventional intermolecular hydrogen bonding in both solid and liquid states. Infrared spectroscopy studies have confirmed that the hydroxyl group exhibits atypical spectroscopic patterns compared to normal alcohols, with the absence of broad OH stretching bands typically associated with hydrogen bonding networks. This phenomenon is attributed to the steric shielding of the hydroxyl group by the surrounding methyl groups, which prevents effective hydrogen bond formation with neighboring molecules.
Applications in Research
2,2,4,4-Tetramethylpentan-3-ol has found various applications in scientific research, primarily due to its unique structural and reactivity properties.
Synthetic Chemistry Applications
In synthetic organic chemistry, 2,2,4,4-tetramethylpentan-3-ol serves several important functions:
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As a model compound for studying steric effects in chemical reactions
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As a precursor for the synthesis of sterically demanding ligands for transition metal catalysts
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As a reference compound for NMR and other spectroscopic studies of conformationally restricted systems
The compound has been specifically utilized in the synthesis of bulky bis(alkoxide) ligands on terphenyl platforms, as demonstrated in recent research: "A new sterically bulky chelating bis-(alkoxide) ligand 3,3'-([1,1':4',1''-terphen-yl]-2,2''-di-yl)bis-(2,2,4,4-tetra-methyl-pentan-3-ol), (H2[OO]tBu), was prepared in a two-step process..." .
Biochemical and Crystallographic Studies
Research indicates that 2,2,4,4-tetramethylpentan-3-ol and its derivatives have applications in protein crystallization studies. The compound's behavior has been compared to that of polycyclic compounds in crystallization experiments, where it can influence solubility and interaction dynamics with proteins. This property makes it potentially valuable in structural biology research where controlled crystallization is essential.
Mechanistic Studies
The compound has been used in kinetic studies of reduction reactions, providing insights into reaction mechanisms involving sterically hindered substrates. One study investigating the kinetics of sodium-ammonia reduction with related compounds found a fourth-order rate law, suggesting a complex mechanism involving ion-pairing leading to dianion formation as the rate-determining step. Such mechanistic insights are valuable for understanding fundamental organic reaction pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2,2,4,4-tetramethylpentan-3-ol, it is instructive to compare it with structurally related compounds.
Comparison with 2,2,4,4-Tetramethylpentan-3-one
The ketone analog, 2,2,4,4-tetramethylpentan-3-one (hexamethylacetone), shares a similar carbon skeleton but exhibits markedly different reactivity due to the carbonyl group in place of the hydroxyl group. The ketone serves as a precursor for synthesizing 2,2,4,4-tetramethylpentan-3-ol through various reduction methods.
Comparison with 2,2,4,4-Tetramethyl-3-pentanone Imine
The imine derivative, 2,2,4,4-tetramethyl-3-pentanone imine (CAS 29097-52-7), represents another functional group transformation from the parent alcohol. This compound has similar steric properties but different electronic characteristics and reactivity patterns:
Property | 2,2,4,4-Tetramethylpentan-3-ol | 2,2,4,4-Tetramethyl-3-pentanone Imine |
---|---|---|
Molecular Formula | C₉H₂₀O | C₉H₁₉N |
Molecular Weight | 144.25 g/mol | 141.26 g/mol |
Functional Group | Tertiary alcohol | Imine |
Hydrogen Bonding | Minimal | Can act as hydrogen bond acceptor |
Table 6: Comparison between 2,2,4,4-tetramethylpentan-3-ol and its imine derivative
Comparison with 3-tert-butyl-2,2,4,4-tetramethylpentan-3-ol
A more sterically congested derivative is 3-tert-butyl-2,2,4,4-tetramethylpentan-3-ol (CAS 41902-42-5), which introduces an additional tert-butyl group to create an even more hindered environment around the hydroxyl-bearing carbon . This extreme steric congestion further alters reactivity patterns and physical properties, making it a fascinating comparison point for understanding how incremental increases in steric bulk affect molecular behavior.
The distinctive properties of 2,2,4,4-tetramethylpentan-3-ol make it an excellent model compound for studying steric effects in organic chemistry. Its behavior provides valuable insights into how molecular congestion affects reaction kinetics, thermodynamics, and selectivity. The compound serves as an important reference point in the spectrum of alcohols, demonstrating extreme deviation from the properties of normal, less hindered alcohols.
Future Research Directions
Several promising research avenues involving 2,2,4,4-tetramethylpentan-3-ol merit further investigation:
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Detailed computational studies to better understand the energetics and conformational preferences of this highly hindered system
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Exploration of novel catalytic applications leveraging the unique steric environment
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Investigation of potential applications in materials science, where controlled reactivity and specific molecular geometry could be advantageous
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Further development of synthetic methodologies using this compound as a building block for more complex molecular architectures
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